

physicochemical properties of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chloro-5-fluorobenzoic acid

Cat. No.: B048750

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Amino-4-chloro-5-fluorobenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of **2-Amino-4-chloro-5-fluorobenzoic acid**. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, generalized experimental protocols for key physicochemical property determination, relevant to substituted benzoic acids.

Core Physicochemical Properties

2-Amino-4-chloro-5-fluorobenzoic acid, with the CAS number 108288-16-0, is a substituted aromatic carboxylic acid.^[1] Its structure incorporates an amino group, a chloro group, and a fluoro group on the benzoic acid framework, making it a compound of interest in medicinal chemistry and material science.

Quantitative Data Summary

The following table summarizes the available computed and limited experimental data for **2-Amino-4-chloro-5-fluorobenzoic acid** and related compounds for comparative purposes.

Property	2-Amino-4-chloro-5-fluorobenzoic acid	5-Amino-2-chloro-4-fluorobenzoic acid (Isomer)	2-Amino-5-fluorobenzoic acid (Related Compound)	2-Amino-4-fluorobenzoic acid (Related Compound)
Molecular Formula	C ₇ H ₅ ClFNO ₂ [1]	C ₇ H ₅ ClFNO ₂	C ₇ H ₆ FNO ₂ [2] [3]	C ₇ H ₆ FNO ₂
Molecular Weight	189.57 g/mol [1]	189.57 g/mol	155.1 g/mol [2]	155.13 g/mol
Melting Point	No experimental data available	No experimental data available	181-183 °C (lit.) [3]	192-196 °C (lit.)
Boiling Point	No experimental data available	No experimental data available	No experimental data available	No experimental data available
pKa	No experimental data available	3.03±0.25 (Predicted) [4]	No experimental data available	No experimental data available
Solubility	No experimental data available	Soluble in Methanol [4]	Soluble in Ethanol (~20 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), PBS (pH 7.2, ~0.25 mg/ml) [2]	No experimental data available
Appearance	Solid (predicted)	Grey Solid [4]	Crystalline solid [2]	No specific data available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of aromatic carboxylic acids are provided below.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dried, crystalline **2-Amino-4-chloro-5-fluorobenzoic acid** is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating and Observation: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

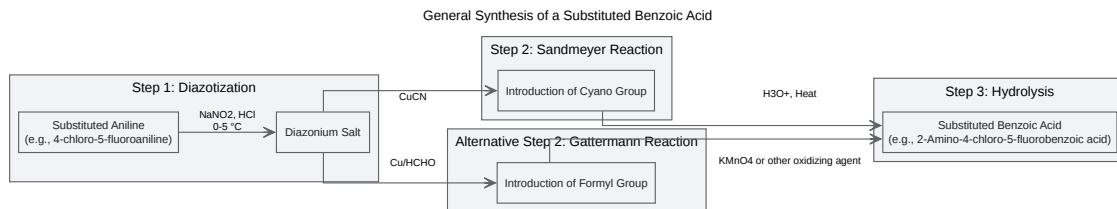
The acid dissociation constant (pKa) is a measure of the acidity of a compound.

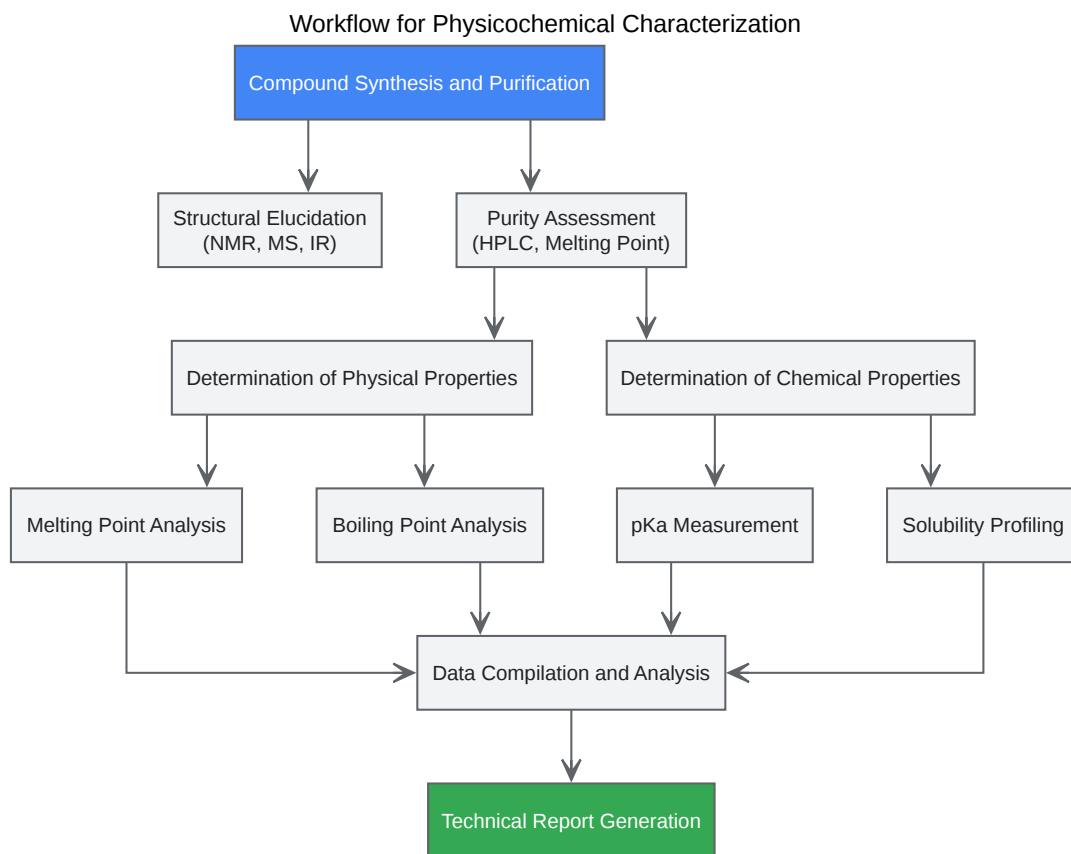
Methodology: Potentiometric Titration

- Solution Preparation: A precise weight of **2-Amino-4-chloro-5-fluorobenzoic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
- Titration: The solution of the acid is titrated with the standardized base. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This point corresponds to the inflection point of the titration curve.

Solubility Determination

Solubility data is critical for applications in drug development and formulation.


Methodology: Shake-Flask Method


- Sample Preparation: An excess amount of solid **2-Amino-4-chloro-5-fluorobenzoic acid** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions at various pH values) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

General Synthesis Pathway for Substituted Benzoic Acids

The following diagram illustrates a generalized synthetic route that can be adapted for the preparation of **2-Amino-4-chloro-5-fluorobenzoic acid**, starting from a substituted aniline.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2-Amino-5-fluorobenzoic acid 97 446-08-2 [sigmaaldrich.com]
- 4. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Amino-4-chloro-5-fluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048750#physicochemical-properties-of-2-amino-4-chloro-5-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com